![molecular formula C12H12N2O4S B2645100 [5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester CAS No. 335215-39-9](/img/structure/B2645100.png)
[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride yields the acylated compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions of oxadiazoles involve the reaction of carboxylic acids with N -isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition and Topical Activity
- Compounds related to 5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester have been synthesized and tested for their ability to inhibit aldose reductase (ALR2), a key enzyme involved in the development of diabetic complications such as cataracts. One derivative, featuring the oxadiazole ring, showed significant in vivo activity to prevent cataract formation in a rat model when administered topically as an eye-drop solution, indicating potential applications in treating or preventing ocular diseases related to diabetes C. La Motta et al., 2008.
Anticancer Properties
- A series of novel derivatives containing the 1,3,4-oxadiazole ring, which is structurally related to the query compound, was synthesized and evaluated for their anticancer properties against various cell lines, including HepG2, Caco-2, and PANC-1. These studies found that certain derivatives exhibited cytotoxicity, highlighting the potential of these compounds in developing new anticancer drugs V. Adimule et al., 2014.
Computational and Pharmacological Evaluation
- Research into heterocyclic derivatives, including oxadiazole compounds, has shown their potential in pharmacological applications such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking studies have identified compounds with binding affinities to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their therapeutic relevance M. Faheem, 2018.
Antimicrobial Activity
- Novel compounds featuring the 1,3,4-oxadiazole moiety have been synthesized and assessed for their antimicrobial activities. These studies suggest the potential of such compounds in addressing bacterial infections, with specific derivatives showing promising results against pathogens like Salmonella typhi E. Salama, 2020.
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester” could be in these areas.
Propiedades
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-16-9-5-3-8(4-6-9)11-13-14-12(18-11)19-7-10(15)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWSNMJYZKCMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


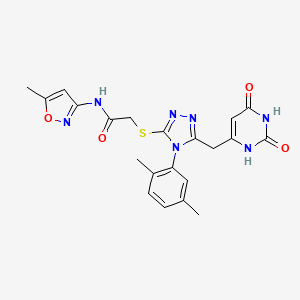
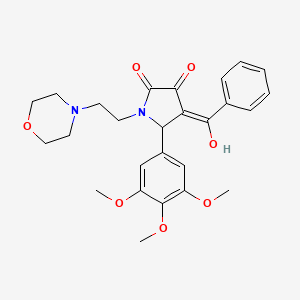

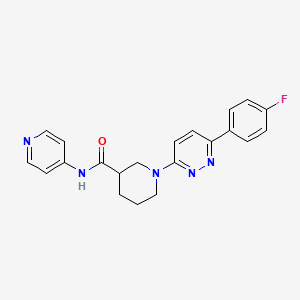
![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)

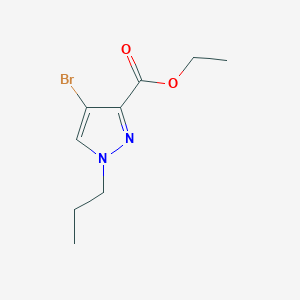
![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)
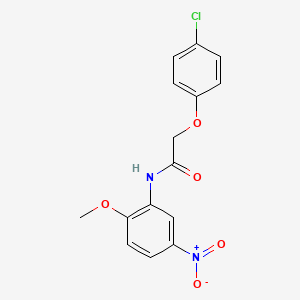
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)

![6-(4-Cyclohexylsulfonyl-1,4-diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645040.png)